

A Technical Guide to Sulfo-Cyanine7 Carboxylic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-Cyanine7 carboxylic acid*

Cat. No.: *B611068*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Sulfo-Cyanine7 carboxylic acid**, a near-infrared (NIR) fluorescent dye. Its intrinsic properties, including high water solubility and strong fluorescence emission in the NIR spectrum, make it a valuable tool for a range of applications in biomedical research and drug development, particularly for in vivo imaging.

Core Chemical Structure and Properties

Sulfo-Cyanine7 carboxylic acid is a water-soluble, near-infrared fluorescent dye.[1][2] The core structure belongs to the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings (indolenine) joined by a polymethine chain. The presence of sulfonate groups ($-\text{SO}_3^-$) confers high hydrophilicity and aqueous solubility, which is advantageous for biological applications by reducing aggregation and non-specific binding.[3] The terminal carboxylic acid ($-\text{COOH}$) group serves as a reactive handle for bioconjugation, allowing the dye to be covalently attached to biomolecules after activation.[1][4]

Physicochemical and Spectral Data

The key quantitative properties of **Sulfo-Cyanine7 carboxylic acid** are summarized below, providing a basis for experimental design and application.

Property	Value	Reference
Molecular Formula	C ₃₇ H ₄₃ N ₂ KO ₈ S ₂	[4]
Molecular Weight	746.97 g/mol	[1][4]
CAS Number	2104632-29-1 (inner salt); 2104632-30-4 (sodium salt)	[1][4]
Excitation Maximum (λ _{ex})	~750 nm	[3]
Emission Maximum (λ _{em})	~773 nm	[3]
Molar Extinction Coeff.	~240,600 L·mol ⁻¹ ·cm ⁻¹ (Value for NHS ester)	[5]
Solubility	Good solubility in water, DMF, and DMSO	[1]
Appearance	Dark green powder	[5]

Bioconjugation of Sulfo-Cyanine7 Carboxylic Acid to Proteins

The carboxylic acid group of Sulfo-Cyanine7 is not directly reactive with amine groups on proteins. It requires activation, typically via carbodiimide chemistry, to form a stable amide bond with primary amines (e.g., the ε-amino group of lysine residues). The following protocol details a standard procedure for labeling an antibody.

Experimental Protocol: Antibody Labeling via EDC/Sulfo-NHS Chemistry

This two-step protocol first activates the dye's carboxylic acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to create a more stable, amine-reactive intermediate, which then reacts with the antibody.

Materials:

- **Sulfo-Cyanine7 carboxylic acid**

- Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4) at 2-10 mg/mL[6]
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)
- Reaction Buffer (e.g., 1X PBS, pH 7.4-8.5)[6]
- Purification column (e.g., gel filtration spin column)[7][8]

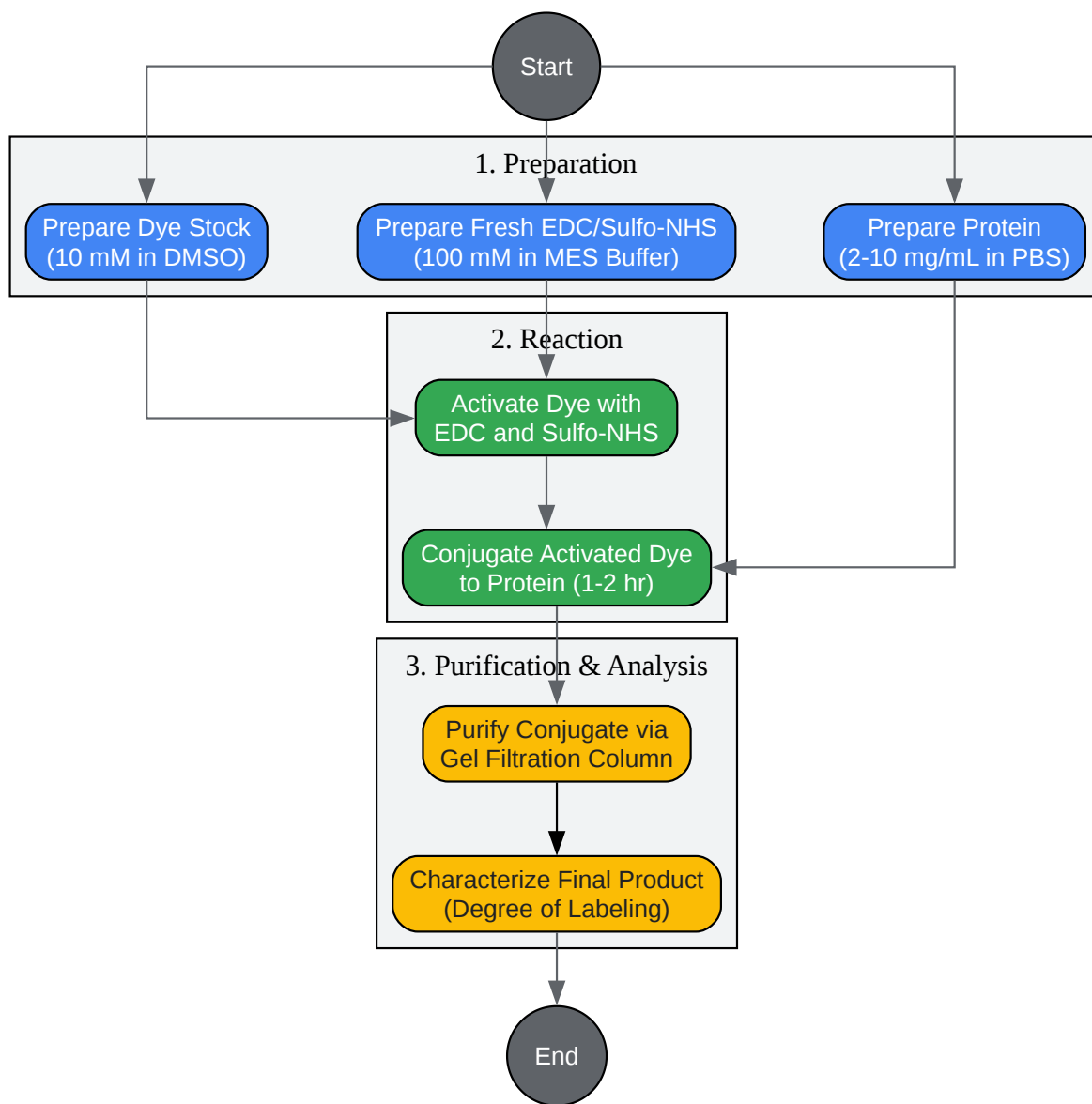
Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **Sulfo-Cyanine7 carboxylic acid** in anhydrous DMF or DMSO.[6]
 - Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., MES, pH 6.0). Prepare these fresh immediately before use.
 - Ensure the antibody solution is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.[6] If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged.[6]
- Activation of **Sulfo-Cyanine7 Carboxylic Acid**:
 - In a microcentrifuge tube, combine 10 µL of the 10 mM dye stock solution with 50 µL of Activation Buffer.
 - Add 10 µL of 100 mM EDC and 10 µL of 100 mM Sulfo-NHS to the dye solution.
 - Vortex the mixture gently and incubate for 15-30 minutes at room temperature in the dark to form the Sulfo-NHS ester intermediate.

- Conjugation to the Antibody:
 - Add the entire activation mixture to your antibody solution. A common starting point is a 10-fold molar excess of dye to protein.[\[6\]](#)
 - Adjust the pH of the reaction mixture to 7.4-8.5 if necessary using a suitable buffer (e.g., 1 M sodium bicarbonate).[\[6\]](#)
 - Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing or inversion every 15 minutes can improve labeling efficiency.[\[6\]](#)
- Purification of the Conjugate:
 - Prepare a gel filtration spin column according to the manufacturer's instructions to remove unconjugated dye and reaction byproducts.[\[8\]](#)
 - Equilibrate the column with PBS buffer.[\[8\]](#)
 - Apply the reaction mixture to the center of the column.
 - Centrifuge the column to elute the purified, labeled antibody.[\[8\]](#)
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the dye).

Visualizing the Experimental Workflow

The logical flow of the bioconjugation process can be represented as a clear, step-by-step diagram.



[Click to download full resolution via product page](#)

Caption: Bioconjugation workflow for labeling proteins with **Sulfo-Cyanine7 carboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 4. Sulfo-Cyanine7 carboxylic acid | AxisPharm [axispharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- To cite this document: BenchChem. [A Technical Guide to Sulfo-Cyanine7 Carboxylic Acid for Advanced Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611068#chemical-structure-of-sulfo-cyanine7-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com